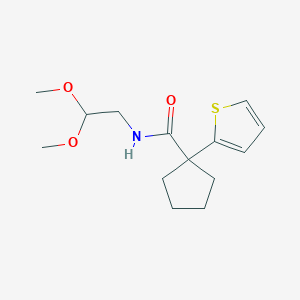![molecular formula C18H22Cl2N2O B2357649 1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride CAS No. 2402830-03-7](/img/structure/B2357649.png)
1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride is a compound that belongs to the class of spirocyclic indole derivativesThe unique structure of this compound, featuring a spiro linkage between an indole and an azetidine ring, contributes to its distinct chemical properties and biological activities .
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole and azetidine precursors.
Spirocyclization: The key step involves the formation of the spiro linkage between the indole and azetidine rings. This is usually achieved through a cyclization reaction under acidic or basic conditions.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclization reactions.
Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is investigated for potential use in treating diseases such as cancer, viral infections, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways: By affecting these molecular targets, the compound can alter cellular processes such as proliferation, apoptosis, and inflammation. This contributes to its therapeutic effects in treating diseases.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride can be compared with other spirocyclic indole derivatives:
Spiro[indole-oxindole]: This compound features a spiro linkage between an indole and an oxindole ring. It exhibits similar biological activities but may have different pharmacokinetic properties.
Spiro[indole-pyrrolidine]: This derivative has a spiro linkage between an indole and a pyrrolidine ring. It is known for its antiviral and anticancer activities.
Spiro[indole-piperidine]: This compound contains a spiro linkage between an indole and a piperidine ring. It is investigated for its potential use in treating neurological disorders.
The uniqueness of 1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3’-azetidine];dihydrochloride lies in its specific spiro linkage and the presence of the methoxyphenyl group, which may contribute to its distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.2ClH/c1-21-15-8-6-14(7-9-15)10-20-13-18(11-19-12-18)16-4-2-3-5-17(16)20;;/h2-9,19H,10-13H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBBAPPKNRYWTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3(CNC3)C4=CC=CC=C42.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl](/img/structure/B2357568.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357571.png)

![9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2357574.png)
![N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2357577.png)
![4,6-dimethyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2357578.png)

![Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2357582.png)
![2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2357583.png)

![Sodium;2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2357586.png)
![1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)
